molecular formula C12H18BNO3 B578742 2-(T-Butylcarbamoyl)-4-methylphenylboronic acid CAS No. 1256345-94-4

2-(T-Butylcarbamoyl)-4-methylphenylboronic acid

Cat. No. B578742
CAS RN: 1256345-94-4
M. Wt: 235.09
InChI Key: HHEYETCZZMBIQW-UHFFFAOYSA-N
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Description

“2-(T-Butylcarbamoyl)-4-methylphenylboronic acid” is a chemical compound. It’s a type of boronic acid, which are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms . The “T-Butylcarbamoyl” part refers to a tert-butyl carbamate group, which is a common protecting group for amines .


Synthesis Analysis

The synthesis of such compounds often involves the formation of Boc-protected amines and amino acids, which is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group is stable towards most nucleophiles and bases .


Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used in Suzuki–Miyaura coupling reactions . This is a type of carbon-carbon bond forming reaction that is widely used in organic synthesis .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its exact molecular structure. Boronic acids are generally stable and readily prepared . The tert-butyl carbamate group is also stable towards most nucleophiles and bases .

Scientific Research Applications

Organic Synthesis and Catalysis

Phenylboronic acids play a crucial role in organic synthesis, particularly in catalysis and the formation of complex molecules. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for the dehydrative amidation between carboxylic acids and amines, indicating the potential of boronic acid derivatives in peptide synthesis and modifications (Wang, Lu, & Ishihara, 2018). Similarly, arylboronic acids have been employed in rhodium-catalyzed enantioselective additions, showcasing their utility in creating chiral compounds, which are essential in drug synthesis and development (Storgaard & Ellman, 2009).

Materials Science

In materials science, boronic acid derivatives facilitate the development of novel materials with unique properties. For example, luminescent lanthanide hybrids with boronic acid-functionalized Si-O bridges have been constructed, demonstrating applications in optoelectronics and sensing technologies (Yan, Guo, & Qiao, 2011). This research area highlights the potential of boronic acid derivatives in creating advanced materials for technological applications.

Bioconjugation and Sensing

Boronic acids are known for their ability to form stable complexes with diols, which is advantageous in bioconjugation strategies and the development of biosensors. The rapid formation of stable boron-nitrogen heterocycles in aqueous solutions for bioorthogonal coupling reactions illustrates the potential of boronic acid derivatives in biological labeling and drug delivery systems (Dilek, Lei, Mukherjee, & Bane, 2015).

Biological Studies

In biological studies, boronic acid derivatives have been explored for their interactions with biomolecules, offering insights into therapeutic applications and molecular recognition. For instance, phenylboronic acid-functionalized pyrene derivatives have been synthesized for in situ two-photon imaging of cell surface sialic acids, showcasing the application of boronic acid derivatives in cellular imaging and photodynamic therapy (Li & Liu, 2021).

Mechanism of Action

In Suzuki–Miyaura coupling reactions, the mechanism involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Safety and Hazards

Based on the safety data sheet for a similar compound, 2-(t-Butylcarbamoyl)-5-fluorophenylboronic acid, it’s likely that “2-(T-Butylcarbamoyl)-4-methylphenylboronic acid” should be handled with care. It may cause eye irritation and respiratory irritation, and it may be harmful if swallowed or inhaled . Always refer to the specific safety data sheet for the exact compound for accurate safety and hazard information .

Future Directions

The use of boronic acids, including “2-(T-Butylcarbamoyl)-4-methylphenylboronic acid”, in Suzuki–Miyaura coupling reactions has wide applications in the synthesis of complex molecules . Future research could explore the use of this compound in the synthesis of new pharmaceuticals or other useful organic compounds .

properties

IUPAC Name

[2-(tert-butylcarbamoyl)-4-methylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO3/c1-8-5-6-10(13(16)17)9(7-8)11(15)14-12(2,3)4/h5-7,16-17H,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHEYETCZZMBIQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C)C(=O)NC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60681632
Record name [2-(tert-Butylcarbamoyl)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1256345-94-4
Record name Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]carbonyl]-4-methylphenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256345-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [2-(tert-Butylcarbamoyl)-4-methylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60681632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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